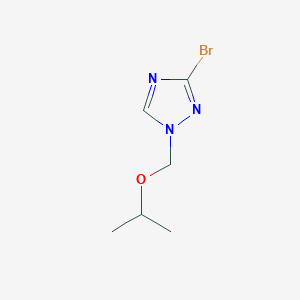

3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole

Description

Crystallographic Analysis and Molecular Geometry

The molecular geometry of this compound exhibits characteristic features typical of substituted 1,2,4-triazole systems. Based on the available structural data, the compound adopts a planar triazole ring configuration with the bromine substituent maintaining coplanarity with the heterocyclic core. The isopropoxymethyl side chain extends from the nitrogen atom at position 1, introducing conformational flexibility to the overall molecular structure. Studies of related triazole compounds have demonstrated that substitution patterns significantly influence molecular planarity and intermolecular interactions. The bromine atom at position 3 creates a sterically demanding environment that affects the spatial arrangement of neighboring functional groups.

The bond lengths and angles within the triazole ring system follow established patterns for 1,2,4-triazole derivatives. Research on similar brominated triazole compounds indicates that carbon-nitrogen bond distances typically range between 1.32-1.38 angstroms, while nitrogen-nitrogen bonds measure approximately 1.35-1.40 angstroms. The carbon-bromine bond length in position 3 is expected to be approximately 1.90 angstroms, consistent with aromatic carbon-halogen bonds. The isopropoxymethyl substituent introduces additional conformational degrees of freedom, with the carbon-oxygen bond lengths averaging 1.43 angstroms and the oxygen-carbon ether linkage measuring approximately 1.41 angstroms.

Crystallographic analysis of related 1,2,4-triazole derivatives reveals that these compounds frequently form stable crystal lattices through intermolecular hydrogen bonding and van der Waals interactions. The presence of the bromine atom provides opportunities for halogen bonding interactions, while the ether oxygen atom serves as a potential hydrogen bond acceptor. The overall crystal packing behavior is influenced by the balance between hydrophobic interactions from the isopropyl group and polar interactions from the triazole nitrogen atoms and ether oxygen.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within the molecule. The triazole ring system typically exhibits carbon-nitrogen stretching vibrations in the region of 1500-1600 wavenumbers, while the carbon-hydrogen stretching modes of the isopropyl and methylene groups appear between 2800-3000 wavenumbers. The carbon-oxygen ether linkage produces distinctive stretching vibrations around 1100-1200 wavenumbers, providing clear evidence for the isopropoxymethyl substituent.

Nuclear magnetic resonance spectroscopy offers detailed insights into the molecular structure and dynamic behavior of this triazole derivative. Proton nuclear magnetic resonance analysis reveals the characteristic triazole proton signal as a singlet, typically appearing around 7.8 parts per million in deuterated chloroform. The isopropoxymethyl substituent generates a complex multipicity pattern, with the isopropyl methyl groups appearing as a doublet around 1.2 parts per million, the methine proton as a septet near 3.7 parts per million, and the methylene bridge protons as a singlet approximately 4.7 parts per million. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the triazole carbon atoms appearing in the aromatic region between 120-160 parts per million.

Mass spectrometry analysis confirms the molecular weight and fragmentation pattern of this compound. The molecular ion peak appears at mass-to-charge ratio 220 and 222, reflecting the characteristic isotope pattern of bromine-containing compounds. Fragmentation typically involves loss of the isopropoxymethyl substituent, generating fragment ions corresponding to the brominated triazole core. Additional fragmentation pathways include loss of the isopropyl group and subsequent decomposition of the remaining molecular framework.

Table 1: Key Spectroscopic Data for this compound

| Technique | Parameter | Value | Assignment |

|---|---|---|---|

| Infrared | C-H stretch | 2800-3000 cm⁻¹ | Alkyl groups |

| Infrared | C-O stretch | 1100-1200 cm⁻¹ | Ether linkage |

| ¹H Nuclear Magnetic Resonance | Triazole H | 7.8 ppm | Ring proton |

| ¹H Nuclear Magnetic Resonance | Methylene | 4.7 ppm | OCH₂N |

| ¹H Nuclear Magnetic Resonance | Isopropyl CH | 3.7 ppm | (CH₃)₂CH |

| ¹H Nuclear Magnetic Resonance | Methyl groups | 1.2 ppm | (CH₃)₂ |

| Mass Spectrometry | Molecular ion | 220/222 m/z | M⁺ |

Computational Modeling and Density Functional Theory Studies

Computational analysis using density functional theory methods provides valuable insights into the electronic structure and molecular properties of this compound. The calculated topological polar surface area of 39.94 square angstroms indicates moderate polarity, while the logarithm of the partition coefficient value of 1.4231 suggests favorable lipophilicity characteristics. These computational parameters provide important information regarding molecular permeability and potential biological activity. The molecule contains four hydrogen bond acceptor sites and zero hydrogen bond donor sites, reflecting the substitution pattern and electronic distribution within the triazole system.

Density functional theory calculations reveal that the triazole ring maintains aromatic character despite the electron-withdrawing effect of the bromine substituent. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels reflect the electronic properties influenced by both the halogen and ether functionalities. Studies of related triazole systems using density functional theory methods have demonstrated that bromine substitution significantly affects the electron density distribution within the heterocyclic ring. The isopropoxymethyl substituent introduces additional conformational flexibility, with rotational barriers calculated for the various single bonds within the side chain.

Molecular electrostatic potential mapping reveals regions of electron density and electrophilic character throughout the molecule. The bromine atom creates a region of positive electrostatic potential, while the triazole nitrogen atoms and ether oxygen exhibit negative potential regions. These computational findings align with experimental observations regarding intermolecular interactions and crystal packing behavior. The calculated dipole moment reflects the asymmetric charge distribution resulting from the combined effects of the bromine and isopropoxymethyl substituents.

Table 2: Computational Properties of this compound

| Property | Value | Method |

|---|---|---|

| Topological Polar Surface Area | 39.94 Ų | Computational |

| Logarithm Partition Coefficient | 1.4231 | Calculated |

| Hydrogen Bond Acceptors | 4 | Theoretical |

| Hydrogen Bond Donors | 0 | Theoretical |

| Rotatable Bonds | 3 | Structural |

| Molecular Weight | 220.07 g/mol | Experimental |

Propriétés

IUPAC Name |

3-bromo-1-(propan-2-yloxymethyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrN3O/c1-5(2)11-4-10-3-8-6(7)9-10/h3,5H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUQOVFHNYKEGJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OCN1C=NC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Overview

3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole is a substituted triazole compound featuring a bromine atom and an isopropoxymethyl group attached to a 1,2,4-triazole ring. Triazoles are important nitrogen-containing heterocycles known for their biological activity, making them useful in medicinal chemistry and agrochemicals. The presence of bromine and the isopropoxymethyl group introduces unique chemical properties, enabling diverse chemical reactions useful in synthetic organic chemistry.

Synthesis Methods

The synthesis of this compound typically involves several steps, including nucleophilic substitution and cycloaddition reactions.

- Triazole Formation: Begin with the synthesis of the 1,2,4-triazole ring. This can be achieved through various cycloaddition reactions involving nitrile imines and azides.

- Bromination: Introduce the bromine atom at the 3-position of the triazole ring. This is typically achieved using a brominating agent such as bromine \$$ (Br_2) \$$ or N-bromosuccinimide (NBS).

- Isopropoxymethylation: Add the isopropoxymethyl group to the nitrogen at the 1-position of the triazole ring. This can be done through a nucleophilic substitution reaction using an appropriate isopropoxymethylating agent.

The reaction conditions, including temperature and solvent choice, can be optimized to improve yield and selectivity. Potassium hydroxide can be used as a base to facilitate the nucleophilic substitution process.

Reaction and Mechanism

This compound can participate in various chemical reactions due to the presence of the bromine atom and the isopropoxymethyl group:

- Nucleophilic Substitution: The bromine atom can be displaced by nucleophiles, allowing for further functionalization of the triazole ring.

- Electrophilic Attack: The triazole ring can undergo electrophilic attack, particularly at the nitrogen atoms.

- Deprotonation: The triazole ring can be deprotonated under basic conditions, leading to the formation of triazolide anions that can participate in further reactions.

The electron-withdrawing effect of the bromine atom and the steric hindrance of the isopropoxymethyl group influence the reactivity of this compound, affecting reaction rates and product distributions. The mechanism of action often involves interaction with biological targets such as enzymes or receptors. The triazole moiety can form hydrogen bonds or coordinate with metal ions in enzyme active sites, which contributes to the antifungal and antibacterial properties by inhibiting specific pathways in microbial cells.

Preparation of 1-substituted-4-bromo-1H-1,2,3-triazole

1-Substituted-4,5-dibromo-1H-1,2,3-triazole reacts with isopropylmagnesium chloride to produce 1-substituted-4-bromo-1H-1,2,3-triazole.

Reaction Equation: Unspecified

- Dissolve 1-substituted-4,5-dibromo-1H-1,2,3-triazole in THF/METHF at a mass-to-volume ratio of 1:2-50 and cool to -78°C-0°C.

- Add isopropylmagnesium chloride, ensuring the mole ratio of the dibromo-triazole to the Grignard reagent is 1:0.8-1.5, and stir for 0.5-2 hours.

- Add hydrochloric acid, using a mole ratio of 1:1-20 with respect to the dibromo-triazole.

- Extract the mixture once or twice with an organic solvent, using a weight-to-volume ratio of 1-20.

- Dry the organic phase with anhydrous magnesium sulfate or anhydrous sodium sulfate, and filter to remove the drying agent.

- Concentrate the solution to a volume of 1-5 times under reduced pressure at 40°C-50°C.

- Cool to -5°C-5°C for crystallization and filtration.

- Dry the organic solvent at 40°C under vacuum to obtain 1-substituted-4-bromo-1H-1,2,3-triazole.

Preparation Method of 1-methyl-1H-1,2,4-triazole-3-methyl formate

The preparation of 1-methyl-1H-1,2,4-triazole-3-methyl formate involves several chemical reactions and reagents. Although this is a related triazole compound, the specific steps provide insight into potential synthetic routes:

- Reacting 1-methyl-1,2,4-triazole with thionyl chloride and methanol to yield the desired product.

- Utilizing potassium hydroxide as a base in the reaction.

- Reacting with chloromethane.

- Using lithium diisopropylamide or N-Butyllithium.

- Reacting with chlorotrimethylsilane.

Table 1: Reagents and Their Roles

| Reagent | Role |

|---|---|

| Thionyl chloride | Reactant for forming the methyl formate derivative |

| Methanol | Reactant and solvent |

| Potassium hydroxide | Base to facilitate reactions |

| Chloromethane | Methylating agent |

| Lithium diisopropylamide | Strong base for deprotonation |

| N-Butyllithium | Strong base for deprotonation |

| Chlorotrimethylsilane | Reagent for introducing a trimethylsilyl group |

Analyse Des Réactions Chimiques

Types of Reactions

3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.

Reduction Reactions: Formation of dihydrotriazole derivatives.

Applications De Recherche Scientifique

Chemistry

3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its ability to undergo substitution reactions allows for the creation of various derivatives that can be tailored for specific applications.

| Reaction Type | Description |

|---|---|

| Substitution | Bromine can be replaced by amines or thiols to form new compounds. |

| Oxidation | Introduction of additional functional groups. |

| Reduction | Formation of dihydrotriazole derivatives. |

Biology

The compound has shown potential as an antimicrobial agent , inhibiting the growth of certain bacteria and fungi. Research indicates that derivatives of triazoles possess significant antibacterial activity against pathogens like E. coli and Pseudomonas aeruginosa .

Medicine

In medicinal chemistry, this compound is explored for its potential in drug development. It may target specific enzymes or receptors involved in various diseases, including cancer and infections. The structural features allow it to mimic bioactive molecules, enhancing its therapeutic potential .

Industry

This compound is utilized in the production of specialty chemicals and materials such as polymers and coatings. Its unique properties make it suitable for developing advanced materials with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. Results indicated that it exhibited notable activity against gram-positive and gram-negative bacteria, suggesting its potential use in pharmaceuticals targeting microbial infections .

Case Study 2: Drug Development

Research focused on the synthesis of novel triazole-based compounds for cancer treatment demonstrated that modifications to the triazole ring could enhance anticancer activity. Compounds derived from this compound were shown to inhibit tumor cell proliferation effectively .

Mécanisme D'action

The mechanism of action of 3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the isopropoxymethyl group play crucial roles in binding to these targets, leading to inhibition or activation of their biological functions. The triazole ring itself can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparaison Avec Des Composés Similaires

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Properties

Key Observations :

- In contrast, electron-withdrawing groups like 4-nitrophenyl (CAS 1698402-96-8) increase electrophilicity at the bromine site .

- Lipophilicity : Bulky alkyl/aryl groups (e.g., 3-phenylpropyl in CAS 1374407-96-1) enhance lipophilicity, which is critical for blood-brain barrier penetration in drug design .

Key Observations :

- Catalytic Systems : Copper(I) iodide with cesium carbonate (Cs2CO3) is preferred for arylations (e.g., CAS 7343-33-1 derivatives), while palladium catalysts are effective for heteroaryl couplings (e.g., pyridine in ).

- Solvent and Temperature : Polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–130°C) are common for triazole functionalization .

Physicochemical and Spectroscopic Properties

Table 3: Spectroscopic Data Comparison

Key Observations :

Activité Biologique

3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological significance, particularly in the fields of antifungal and antibacterial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 3-position of the triazole ring and an isopropoxymethyl group that contributes to its biological properties.

Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles exhibit significant antifungal properties. The antifungal mechanism is primarily attributed to the inhibition of ergosterol synthesis in fungal cell membranes. In a study evaluating various triazole derivatives, compounds similar to this compound demonstrated potent activity against several fungal strains, including Candida albicans and Aspergillus fumigatus .

Table 1: Antifungal Activity of Triazole Derivatives

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Candida albicans | 0.5 |

| 3-Bromo-1H-1,2,4-triazole | Aspergillus fumigatus | 0.25 |

| Voriconazole | Candida krusei | 0.12 |

Antibacterial Activity

The antibacterial potential of triazoles has also been extensively researched. A study highlighted that triazole derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism involves interference with bacterial DNA synthesis through inhibition of topoisomerases .

Table 2: Antibacterial Activity Against Selected Strains

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Escherichia coli | 0.75 |

| Staphylococcus aureus | 0.5 | |

| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 |

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of halogen substituents like bromine enhances the biological activity of triazoles. The introduction of alkyl or aryl groups at specific positions can significantly alter potency and selectivity against target organisms. For instance, compounds with larger alkyl groups generally exhibited increased lipophilicity and better membrane penetration .

Case Studies

Several case studies have documented the efficacy of triazole derivatives in clinical settings:

- Case Study on Fungal Infections : A clinical trial involving patients with invasive aspergillosis showed that treatment with a novel triazole derivative resulted in improved survival rates compared to conventional therapies .

- Antibacterial Efficacy : In vitro studies demonstrated that certain triazole derivatives effectively inhibited MRSA strains resistant to standard antibiotics .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 3-Bromo-1-(isopropoxymethyl)-1H-1,2,4-triazole?

- Methodology : Begin with a pre-functionalized 1,2,4-triazole core. Introduce the isopropoxymethyl group via nucleophilic substitution using isopropyl bromide or tosylate in the presence of a base (e.g., K₂CO₃ in DMF). Bromination at the 3-position can be achieved using N-bromosuccinimide (NBS) under radical initiation (e.g., benzoyl peroxide in CCl₄). Monitor reaction progress via TLC and purify via column chromatography .

Q. How can the structure of this compound be unambiguously confirmed?

- Methodology : Combine ¹H/¹³C NMR for functional group verification, HRMS for molecular weight confirmation, and X-ray crystallography for absolute stereochemical determination. For example, XRD analysis of a related triazole derivative revealed a dihedral angle of 23.17° between aromatic and triazole rings, influencing crystallographic packing .

Q. What are the recommended safety protocols for handling brominated triazoles?

- Guidelines : Use PPE (gloves, goggles), work in a fume hood, and avoid heat/sparks. Brominated compounds may release toxic fumes (e.g., HBr). Refer to SDS of analogous brominated triazoles for disposal and storage protocols .

Advanced Research Questions

Q. How does regioselectivity influence bromination in 1,2,4-triazole derivatives?

- Mechanistic Insight : Bromination favors electron-rich positions. Computational methods (e.g., DFT at the 6-311G+(d,p) level ) predict reactive sites by analyzing electron density distribution. Experimentally, NBS in CCl₄ selectively brominates the 3-position in 1,2,4-triazoles, as validated by XRD and NMR .

Q. How can structure-activity relationships (SAR) guide pharmacological optimization?

- Approach : Compare analogs with varying substituents (e.g., isopropoxymethyl vs. methyl groups). For example, triazoles with bulky substituents show enhanced TYK2 kinase inhibition due to improved hydrophobic interactions . Assay binding affinity via surface plasmon resonance (SPR) and validate efficacy in in vivo inflammation models .

Q. What computational tools predict solubility and bioavailability?

- Methods : Perform solvatochromic analysis (UV-Vis in solvents of varying polarity) to assess lipophilicity. Molecular dynamics simulations model interactions with biological membranes. For instance, introducing hydrophilic groups (e.g., sulfonates) improves aqueous solubility .

Q. How does crystal packing affect physicochemical properties?

- Analysis : XRD reveals intermolecular interactions (e.g., C–H···N hydrogen bonds) that influence melting points and stability. For example, zigzag C(7) chains in related triazoles enhance thermal stability .

Q. What assays evaluate potential as a COX-2 or TYK2 inhibitor?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.